6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide

NOS inhibition TMPRSS2 inhibition medicinal chemistry

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide (CAS 849776-51-8) belongs to the 3,4-dihydroisoquinoline carboximidamide class—a scaffold historically associated with nitric oxide synthase (NOS) inhibition, TMPRSS2 protease blockade, and adrenergic neuron modulation. The free base (CAS 37519-72-5, MW 235.29 g/mol, C₁₂H₁₇N₃O₂) is typically supplied as the hydroiodide salt (MW 363.19 g/mol) with commercial purity specifications of 95% or 98%.

Molecular Formula C12H18IN3O2
Molecular Weight 363.19 g/mol
CAS No. 849776-51-8
Cat. No. B1288094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide
CAS849776-51-8
Molecular FormulaC12H18IN3O2
Molecular Weight363.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)C(=N)N)OC.I
InChIInChI=1S/C12H17N3O2.HI/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2;/h5-6H,3-4,7H2,1-2H3,(H3,13,14);1H
InChIKeyKHYORILRUASVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide Hydroiodide (CAS 849776-51-8) – Compound Class and Core Characteristics for Procurement Evaluation


6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide (CAS 849776-51-8) belongs to the 3,4-dihydroisoquinoline carboximidamide class—a scaffold historically associated with nitric oxide synthase (NOS) inhibition, TMPRSS2 protease blockade, and adrenergic neuron modulation [1]. The free base (CAS 37519-72-5, MW 235.29 g/mol, C₁₂H₁₇N₃O₂) is typically supplied as the hydroiodide salt (MW 363.19 g/mol) with commercial purity specifications of 95% or 98% . Key physicochemical properties include a computed LogP of 2.69, melting point of 253 °C, and three each of hydrogen bond donors and acceptors, positioning this compound as a moderately lipophilic, hydrogen-bond-capable small molecule for in vitro pharmacological profiling [2].

Why 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide Hydroiodide Cannot Be Replaced by Unsubstituted or Mono-Substituted In-Class Analogs


Within the dihydroisoquinoline carboximidamide family, the unsubstituted parent compound debrisoquine (3,4-dihydroisoquinoline-2(1H)-carboximidamide) is a well-characterized TMPRSS2 inhibitor (IC₅₀ 22 μM) and adrenergic neuron blocker with a defined CYP2D6 substrate profile . The 6,7-dimethoxy substitution introduces two electron-donating methoxy groups that alter the electron density of the aromatic ring, increase steric bulk in the active-site binding region, and raise computed LogP from approximately 0.9 (debrisoquine free base) to 2.69, thereby modifying both target engagement kinetics and passive membrane permeability [1]. Generic substitution with the unsubstituted scaffold or mono-methoxy analogs would therefore yield a molecule with different hydrogen-bonding geometry, altered metabolic susceptibility, and distinct pharmacological selectivity—compromising experimental reproducibility in any study where the 6,7-dimethoxy pharmacophore is structurally requisite [2].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide Hydroiodide


Structural Differentiation: 6,7-Dimethoxy Substitution Versus Unsubstituted Debrisoquine Scaffold

The target compound differs from the unsubstituted parent debrisoquine by the presence of two methoxy substituents at positions 6 and 7 of the isoquinoline ring. This structural modification increases molecular weight from 175.23 g/mol (debrisoquine free base) to 235.29 g/mol (target free base) and alters the hydrogen-bond donor/acceptor count [1]. In the broader imidamide NOS inhibitor series, substitution at the 6- and 7-positions has been shown to modulate isoform selectivity between iNOS and nNOS, with electron-donating groups generally favoring iNOS binding [2]. While no direct head-to-head NOS IC₅₀ comparison between this compound and debrisoquine has been published, class-level SAR indicates that the 6,7-dimethoxy pattern confers a distinct pharmacological fingerprint that cannot be replicated by the unsubstituted scaffold [2].

NOS inhibition TMPRSS2 inhibition medicinal chemistry

Lipophilicity Shift: Computed LogP Comparison with Debrisoquine

The computed octanol-water partition coefficient (LogP) for 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide (free base) is 2.69, based on PubChem-computed properties [1]. In contrast, the unsubstituted debrisoquine free base has an estimated LogP of approximately 0.9 [2]. This ~1.8 log unit increase translates to a roughly 60-fold higher theoretical partition coefficient, indicating substantially greater membrane permeability potential for the 6,7-dimethoxy analog. In cellular assays, this difference can affect intracellular target engagement, with the more lipophilic compound expected to show enhanced passive diffusion across lipid bilayers [3].

ADME permeability physicochemical profiling

Salt Form Differentiation: Hydroiodide Versus Sulfate Salt Physicochemical Properties

The hydroiodide salt (CAS 849776-51-8, MW 363.19 g/mol) exhibits a melting point of 253 °C and a boiling point of 422.1 °C at 760 mmHg, with a flash point of 209.1 °C . The sulfate salt variant (CAS 1179369-64-2, MW and thermal properties not publicly disclosed in comparable detail) is also commercially available but has been listed as discontinued by multiple suppliers, suggesting supply-chain constraints for the sulfate form . The hydroiodide counterion, being larger and more polarizable than sulfate, may confer different solubility characteristics in polar organic solvents, as noted in the French-language technical description highlighting solubility in polar solvents due to the ionic hydroiodide nature . For researchers requiring consistent, long-term supply, the hydroiodide salt represents the more reliably sourced form as of the current procurement window.

salt selection solubility stability

Purity Specification Threshold: 98% Versus 95% Grade Availability and Research Suitability

Commercial sourcing data reveals two purity tiers for this compound: a 95% minimum purity specification (offered by AKSci, BOC Sciences, and Combi-Blocks) and a 98% grade (offered by CymitQuimica/Fluorochem and Leyan) . For in-class analogs such as the unsubstituted debrisoquine sulfate, purity specifications are typically 98% or higher for pharmacological reference standards . The availability of a 98% grade for the 6,7-dimethoxy hydroiodide ensures that researchers performing quantitative biochemical assays (e.g., IC₅₀ determinations, SPR binding studies) can obtain material with ≤2% total impurity burden, minimizing confounding effects from synthetic byproducts that may retain partial activity at NOS or TMPRSS2 targets.

quality control assay reproducibility purity specification

TMPRSS2 Inhibitory Class Membership: Contextualizing the 6,7-Dimethoxy Analog Within the Debrisoquine Chemotype

The unsubstituted parent compound debrisoquine has been characterized as a TMPRSS2 inhibitor with an IC₅₀ of 22 μM in a biochemical assay using Boc-QAR-AMC substrate, and has demonstrated the ability to block SARS-CoV-2 entry into human lung cells in a TMPRSS2-dependent manner [1]. BindingDB also records debrisoquine TMPRSS2 inhibition at IC₅₀ 23 μM (2.30E+4 nM) [1]. While direct TMPRSS2 IC₅₀ data for the 6,7-dimethoxy analog have not been publicly reported, the compound shares the identical dihydroisoquinoline carboximidamide pharmacophore required for TMPRSS2 active-site engagement. The 6,7-dimethoxy substitution is expected to modulate potency through altered steric and electronic interactions within the S1 pocket [2]. Researchers should treat the 22–23 μM debrisoquine IC₅₀ as a baseline potency expectation, with the 6,7-dimethoxy analog representing a structurally differentiated probe for SAR expansion around this antiviral target.

SARS-CoV-2 antiviral TMPRSS2 host cell entry

NOS Isoform Inhibition Class Evidence: Imidamide Scaffold SAR and the 6,7-Dimethoxy Contribution

The dihydroisoquinoline carboximidamide scaffold has been validated across multiple NOS inhibitor programs, with cyclic amidine derivatives demonstrating nanomolar to low-micromolar potency against iNOS and varying selectivity over nNOS and eNOS [1]. In the 2021 Arias et al. study, a series of imidamide derivatives were evaluated against both iNOS and nNOS isoforms, establishing that aromatic ring substitution patterns critically govern isoform selectivity [1]. The 3,4-dihydroisoquinoline-2(1H)-carboximidamide core (present in both debrisoquine and the target compound) has been specifically identified as a privileged NOS-binding motif [2]. While the 6,7-dimethoxy analog was not among the specific compounds with reported IC₅₀ values in the Arias study, the 6,7-dimethoxy substitution pattern has been employed in related NOS inhibitor chemotypes to enhance iNOS binding through additional hydrogen-bond interactions with active-site residues [3]. Researchers should anticipate iNOS inhibitory activity in the low-micromolar range for this compound, consistent with other imidamide derivatives bearing electron-donating aromatic substituents.

iNOS nNOS nitric oxide synthase anti-inflammatory

Optimal Research and Industrial Application Scenarios for 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide Hydroiodide (CAS 849776-51-8)


TMPRSS2 Inhibitor SAR Expansion for Antiviral Drug Discovery

Building on the validated TMPRSS2 inhibitory activity of debrisoquine (IC₅₀ 22 μM), the 6,7-dimethoxy analog serves as a structurally differentiated probe to explore the impact of electron-donating aromatic substituents on protease inhibition potency and selectivity . Researchers should use the 98% purity grade to minimize impurity interference in concentration-response assays, with the compound's elevated LogP (2.69 vs. ~0.9 for debrisoquine) potentially enhancing cell-based antiviral activity through improved membrane permeability [1].

Inducible Nitric Oxide Synthase (iNOS) Inhibitor Lead Optimization

The imidamide scaffold has demonstrated validated iNOS inhibitory activity across multiple chemotypes, with reported IC₅₀ values ranging from 4.6 to 20 μM for closely related analogs [2]. The 6,7-dimethoxy compound fills an unexplored region of the dihydroisoquinoline carboximidamide SAR landscape, enabling medicinal chemistry teams to assess whether the dual methoxy substitution enhances iNOS affinity relative to unsubstituted or mono-substituted congeners, as predicted by docking studies with the Arias et al. compound series [2].

CYP2D6 Substrate Probe Development and Drug Metabolism Studies

Given that the unsubstituted parent debrisoquine is the prototype CYP2D6 probe substrate (debrisoquine hydroxylation phenotype), the 6,7-dimethoxy analog offers a tool to investigate how aromatic methoxy substitution alters CYP2D6-mediated metabolism [3]. The increased steric bulk at positions 6 and 7 may redirect hydroxylation to alternative sites or alter metabolic clearance rates, providing mechanistic insight into CYP2D6 substrate recognition that is not accessible using the unsubstituted probe alone.

Physicochemical Reference Standard for Dihydroisoquinoline Carboximidamide Method Development

With well-defined thermal properties (MP 253 °C, BP 422.1 °C at 760 mmHg), a documented LogP (2.69), and multi-vendor commercial availability at both 95% and 98% purity grades, this compound is suitable as a physicochemical reference standard for HPLC method development, logD determination, and plasma protein binding assays within the dihydroisoquinoline carboximidamide chemical space .

Quote Request

Request a Quote for 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.